6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-15-7-4-12(5-8-15)17-9-6-13(11-24)18(25-17)26-16-3-1-2-14(10-16)19(21,22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKSXIBUZBUWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Cyclocondensation with Malononitrile
The cyclocondensation of α,β-unsaturated ketones (chalcones) with malononitrile in dimethylformamide (DMF) catalyzed by pyridine provides a robust pathway for constructing 2-amino-3-cyanopyridine derivatives. For 6-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile, this approach requires:
- Synthesis of a pre-functionalized chalcone containing 4-chlorophenyl and 3-(trifluoromethyl)phenoxy groups
- Cyclization with malononitrile at 80–100°C for 15–24 hours
Reaction conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | Pyridine (0.03 M) |
| Temperature | 80°C |
| Time | 18 hours |
| Workup | Ice-water quenching |
The resulting crude product is purified via recrystallization from DMF/ethanol mixtures, yielding pale yellow crystals. This method typically achieves 60–65% yields for analogous systems.
Nucleophilic Aromatic Substitution
Post-cyclization functionalization enables introduction of the 3-(trifluoromethyl)phenoxy group at position 2 of the pyridine ring. A halogenated precursor (e.g., 2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile) reacts with 3-(trifluoromethyl)phenol under basic conditions:
$$
\text{2-Cl-pyridine} + \text{HO-C}6\text{H}4-CF3 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound} + \text{HCl}
$$
Optimized parameters
- Base: Potassium carbonate (2.5 equiv)
- Solvent: Anhydrous DMF
- Temperature: 120°C
- Duration: 8–12 hours
This method demonstrates superior regioselectivity compared to Friedel-Crafts approaches, with isolated yields reaching 70–75%.
Spectroscopic Characterization
Infrared Spectroscopy
Critical IR absorptions confirm functional group integrity:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.10 | dd (J=8.4 Hz) | H-4/H-6 (pyridine) |
| 7.67 | s | H-5 (pyridine) |
| 7.52 | d (J=8.8 Hz) | 4-Chlorophenyl ortho-H |
| 7.12 | m | Trifluoromethylphenoxy H |
¹³C NMR
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Chalcone cyclization | 60–65 | 95.2 | Moderate |
| Nucleophilic substitution | 70–75 | 97.8 | High |
The nucleophilic substitution route offers superior yield and purity but requires pre-synthesized halogenated intermediates. Cyclocondensation provides direct access to the pyridine core but faces challenges in controlling substituent orientation.
Reaction Mechanism and Kinetics
The rate-determining step in chalcone cyclization involves conjugate addition of malononitrile to the α,β-unsaturated ketone. Density functional theory (DFT) calculations suggest activation energies of 25–30 kcal/mol for this step. For nucleophilic substitutions, the reaction follows second-order kinetics with k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 120°C.
Industrial-Scale Considerations
Key challenges in bulk synthesis include:
- Removal of DMF residuals (requires multiple water washes)
- Control of exotherms during cyclization (scaling above 5 kg batches)
- Purification of regioisomers (HPLC with C18 columns recommended)
Process intensification via continuous flow reactors improves heat management, reducing reaction times by 40% compared to batch systems.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or trifluoromethylphenoxy groups, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing trifluoromethyl groups, such as 6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile, exhibit enhanced potency against viral enzymes like reverse transcriptase. This mechanism is crucial for developing antiviral drugs targeting HIV and other retroviruses. The trifluoromethyl group lowers the pKa of cyclic carbamates through hydrogen bonding interactions, which enhances drug efficacy.
Anticancer Properties
This compound has shown potential in anticancer research. Studies have demonstrated that similar pyridine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was found to have significant cytotoxic effects against human colorectal cancer cells (HT29), with an IC50 value indicating potent activity. The presence of electron-withdrawing groups like chlorine and trifluoromethyl is correlated with enhanced anticancer efficacy.
Herbicidal Activity
This compound is recognized for its use as a selective herbicide. It functions by inhibiting specific biochemical pathways critical for plant growth, effectively controlling broad-leaved weeds while sparing cereal crops. Its mode of action involves disrupting the synthesis of essential plant hormones .
Antimicrobial Properties
Emerging evidence suggests that this compound may possess antimicrobial properties. Studies indicate that derivatives with similar structures can inhibit the growth of certain bacterial strains, potentially through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways. In vitro studies have demonstrated effectiveness against specific pathogens, supporting its application in developing antimicrobial agents.
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the molecular structure significantly impact biological activity:
- Chlorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Trifluoromethyl Group : Influences metabolic stability and bioavailability, crucial for therapeutic efficacy.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorophenyl and pyridine groups may interact with enzymes or receptors, modulating their activity. The carbonitrile group can participate in hydrogen bonding or other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, influencing its solubility and reactivity.
6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-methanol: Features a hydroxyl group, which can alter its hydrogen bonding and reactivity.
Uniqueness
6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable candidate for various scientific applications.
Biological Activity
6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (CAS: 252059-11-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H10ClF3N2O
- Molar Mass : 360.74 g/mol
- Density : 1.367 g/cm³ (predicted)
- Boiling Point : 588.6 °C (predicted)
- pKa : -1.80 (predicted)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory responses.
Antitumor Activity
A study highlighted the compound's potential as an antitumor agent, particularly against c-KIT mutant-mediated cancers. The compound demonstrated significant efficacy in inhibiting tumor growth in vivo, especially in models resistant to conventional therapies like imatinib .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The selectivity index for COX-2 inhibition was notably high, suggesting that it may provide therapeutic benefits with fewer gastrointestinal side effects compared to traditional NSAIDs .
The biological activity of this compound can be attributed to its structural characteristics:
- Inhibition of Kinases : The presence of the pyridine ring and trifluoromethyl group enhances its ability to interact with various kinases involved in cancer progression.
- COX Inhibition : The compound's ability to inhibit COX-1 and COX-2 suggests a mechanism that reduces prostaglandin synthesis, thereby alleviating inflammation and pain.
Case Studies and Research Findings
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 9.52 Å, b = 13.88 Å, c = 12.11 Å) confirm the planar pyridine ring and dihedral angles between substituents .
- HRMS : Validates molecular weight (e.g., m/z 369.9788 for halogenated derivatives) and fragmentation patterns .
- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and trifluoromethylphenoxy groups) .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Use nitrile gloves, goggles, and flame-retardant lab coats due to flammability (flash point >100°C) and skin irritation risks .
- Ventilation : Fume hoods mandatory to prevent inhalation of fine particulates (LD₅₀ >2000 mg/kg in rodents) .
- Waste Disposal : Incinerate at >800°C to avoid environmental release; aquatic toxicity (LC₅₀ <1 mg/L for Daphnia magna) necessitates strict containment .
How do substituents (chlorophenyl, trifluoromethylphenoxy) influence bioactivity in structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration. Correlates with kinase inhibition (IC₅₀ <50 nM in EGFR mutants) .
- Trifluoromethylphenoxy : Electron-withdrawing effects stabilize π-π stacking with aromatic residues in enzyme binding pockets (e.g., COX-2 inhibition) .
- Nitrogen-rich Pyridine Core : Facilitates hydrogen bonding with catalytic lysine residues (e.g., in Aurora B kinase) .
How can conflicting data on reaction yields in literature be resolved?
Q. Advanced Research Focus
- Reaction Monitoring : Use in-situ FTIR or ¹H NMR to track intermediates (e.g., enamine formation in Knoevenagel reactions) .
- Controlled Variables : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to malononitrile) and exclude moisture to prevent hydrolysis .
- Reproducibility : Cross-validate yields using alternative methods (e.g., microwave-assisted synthesis reduces side reactions vs. traditional reflux) .
What environmental impact assessments are required for this compound?
Q. Advanced Research Focus
- Ecotoxicology : Conduct OECD Test 201 (algae growth inhibition) and Test 211 (Daphnia reproduction). Predicted environmental concentration (PEC) must be <0.01 µg/L in freshwater .
- Biodegradation : Aerobic soil metabolism studies (half-life >60 days indicate persistence; requires formulation modifications) .
What strategies optimize multi-step synthesis for scale-up in academic labs?
Q. Advanced Research Focus
- Stepwise Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to isolate intermediates (purity >95%) .
- Catalyst Recycling : Immobilized palladium catalysts reduce costs in Suzuki-Miyaura couplings for biphenyl ether formation .
- Process Analytical Technology (PAT) : Implement inline UV-vis spectroscopy to detect endpoint in cyclization reactions .
Which biological targets are prioritized for this compound in drug discovery?
Q. Advanced Research Focus
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Anticancer Activity : In vitro cytotoxicity (IC₅₀) in HCT-116 colon cancer cells; synergism with cisplatin requires dose-matrix studies .
- Neuroinflammation : Microglial BV-2 cell models assess TNF-α suppression via NF-κB pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
